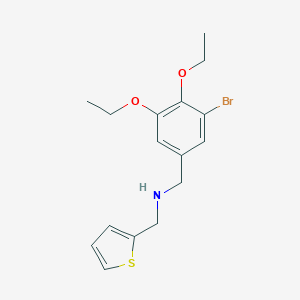
1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine, also known as 2C-B-FLY, is a synthetic psychedelic compound that belongs to the phenethylamine class of drugs. It was first synthesized in 1996 by Aaron P. Monte and is structurally related to 2C-B, a well-known psychedelic drug. 2C-B-FLY is a potent agonist of the serotonin receptor and has been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine is not fully understood, but it is believed to act as a partial agonist of the serotonin receptor. This means that it binds to the receptor and activates it to a lesser extent than a full agonist. The activation of the serotonin receptor by 1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine is thought to lead to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in regulating mood, cognition, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine are not well studied, but it is believed to have psychedelic effects similar to those of other phenethylamine compounds. These effects may include altered perception, mood, and thought processes. It may also cause changes in heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine in lab experiments include its high affinity for the serotonin receptor, which makes it a useful tool for studying the role of this receptor in regulating mood, cognition, and behavior. However, the limitations of using 1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine in lab experiments include its complex synthesis process and the lack of information on its biochemical and physiological effects.
Orientations Futures
There are several future directions for research on 1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine. These include further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, research could be conducted on the synthesis of 1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine to develop more efficient and cost-effective methods. Overall, 1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine has the potential to be a valuable tool in scientific research, but further studies are needed to fully understand its properties and applications.
Méthodes De Synthèse
The synthesis of 1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine involves a multi-step process that starts with the reaction of 3-bromo-4,5-diethoxybenzaldehyde and thiophen-2-ylmethanamine to form the intermediate product. This is followed by a series of reactions that involve the use of reagents such as boron tribromide and sodium borohydride to produce the final product. The synthesis of 1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine is a complex process that requires a high level of expertise in organic chemistry.
Applications De Recherche Scientifique
1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin receptor, which plays a crucial role in regulating mood, cognition, and behavior. Studies have also suggested that 1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine may have potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety.
Propriétés
Formule moléculaire |
C16H20BrNO2S |
|---|---|
Poids moléculaire |
370.3 g/mol |
Nom IUPAC |
N-[(3-bromo-4,5-diethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine |
InChI |
InChI=1S/C16H20BrNO2S/c1-3-19-15-9-12(8-14(17)16(15)20-4-2)10-18-11-13-6-5-7-21-13/h5-9,18H,3-4,10-11H2,1-2H3 |
Clé InChI |
JLCZXQCYGWUHCG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CC=CS2)Br)OCC |
SMILES canonique |
CCOC1=C(C(=CC(=C1)CNCC2=CC=CS2)Br)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B283288.png)
![2-{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B283290.png)
![N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283292.png)
![2-[(4-Ethoxy-3-iodo-5-methoxybenzyl)amino]-1-butanol](/img/structure/B283293.png)

![4-{[4-(Benzyloxy)-3-bromo-5-ethoxybenzyl]amino}benzenesulfonamide](/img/structure/B283297.png)
![4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283300.png)
![N-tert-butyl-2-(2-ethoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B283303.png)
![N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine](/img/structure/B283304.png)
![4-(2-{[2-(Benzyloxy)-5-bromobenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283305.png)
![4-[2-({4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283306.png)
![4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283307.png)
![4-[2-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283309.png)
![4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283311.png)